

# "physical and chemical properties of Allyltriphenylphosphonium chloride"

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## Allyltriphenylphosphonium Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Allyltriphenylphosphonium chloride** is a quaternary phosphonium salt that serves as a vital reagent in organic synthesis, most notably as a precursor to the corresponding phosphonium ylide for use in the Wittig reaction. This reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon double bonds with high stereo- and regioselectivity. The versatility of the allyl group introduces a reactive handle for further functionalization, making this reagent particularly valuable in the synthesis of complex molecules, including natural products and pharmaceutical intermediates. This technical guide provides an in-depth overview of the physical and chemical properties of **allyltriphenylphosphonium chloride**, detailed experimental protocols for its synthesis and application, and an exploration of its reactivity.

## Physical and Chemical Properties

**Allyltriphenylphosphonium chloride** is a white to pale cream crystalline powder.<sup>[1][2]</sup> It is hygroscopic, meaning it readily absorbs moisture from the air, and should be stored in a tightly

sealed container in a cool, dry place.[\[3\]](#) The compound is soluble in water and alcohol, but insoluble in acetone.

## Quantitative Physical and Spectroscopic Data

The key physical and spectroscopic properties of **allyltriphenylphosphonium chloride** are summarized in the tables below for easy reference.

Table 1: Physical Properties of **Allyltriphenylphosphonium Chloride**

Property	Value	Reference(s)
Molecular Formula	C <sub>21</sub> H <sub>20</sub> ClP	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	338.82 g/mol	<a href="#">[6]</a>
Melting Point	227.5-233.5 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to pale cream powder	<a href="#">[1]</a> <a href="#">[2]</a>
Solubility	Soluble in water and alcohol; Insoluble in acetone	
Stability	Hygroscopic	<a href="#">[3]</a>

Table 2: Spectroscopic Data for **Allyltriphenylphosphonium Chloride**

Spectroscopy	Data
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 7.86-7.72 (m, 15H, Ar-H), 5.73 (m, 1H, -CH=), 5.55 (dd, 1H, =CH <sub>2</sub> ), 5.40 (dd, 1H, =CH <sub>2</sub> ), 4.74 (d, 2H, -CH <sub>2</sub> -P)
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ 135.2, 134.1, 130.5, 129.2 (Ar-C), 126.3 (=CH <sub>2</sub> ), 118.4 (Ar-C, d, J=85.7 Hz), 29.8 (-CH <sub>2</sub> -P, d, J=49.9 Hz)
<sup>31</sup> P NMR (CDCl <sub>3</sub> )	δ 21.10

## Experimental Protocols

## Synthesis of Allyltriphenylphosphonium Chloride

A general and reliable method for the synthesis of **allyltriphenylphosphonium chloride** is the reaction of triphenylphosphine with allyl chloride.

### Materials:

- Triphenylphosphine ( $\text{PPh}_3$ )
- Allyl chloride ( $\text{CH}_2=\text{CHCH}_2\text{Cl}$ )
- Anhydrous toluene or acetonitrile
- Anhydrous diethyl ether or pentane for washing

### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene or acetonitrile.
- Add allyl chloride (1.0-1.2 equivalents) to the solution.
- Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by TLC or  $^{31}\text{P}$  NMR.
- After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.
- If precipitation is incomplete, the solvent can be partially removed under reduced pressure to induce further precipitation.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with anhydrous diethyl ether or pentane to remove any unreacted starting materials.
- Dry the purified **allyltriphenylphosphonium chloride** under vacuum.

Purification by Recrystallization: For higher purity, the product can be recrystallized. A common solvent system for phosphonium salts is a mixture of a good solvent and a poor solvent. For **allyltriphenylphosphonium chloride**, recrystallization can be performed from a mixture of dichloromethane and diethyl ether or ethyl acetate and acetonitrile.[7]

- Dissolve the crude product in a minimal amount of hot dichloromethane or acetonitrile.
- Slowly add diethyl ether or ethyl acetate until the solution becomes cloudy.
- Gently warm the solution until it becomes clear again.
- Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.



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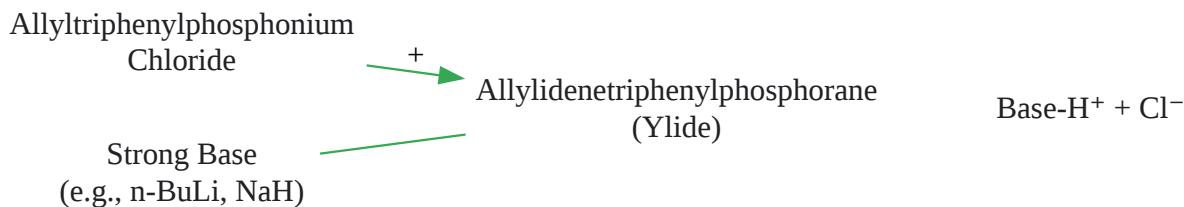
#### Synthesis and Purification Workflow

## The Wittig Reaction using Allyltriphenylphosphonium Chloride

The Wittig reaction is a two-step process involving the formation of the phosphonium ylide followed by its reaction with a carbonyl compound.

#### Step 1: Ylide Formation

The allyl ylide is typically generated *in situ* by treating the phosphonium salt with a strong base.



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### Ylide Formation from the Phosphonium Salt

#### Step 2: Reaction with a Carbonyl Compound (e.g., Benzaldehyde)

This protocol describes the synthesis of 1-phenyl-1,3-butadiene from benzaldehyde.

#### Materials:

- **Allyltriphenylphosphonium chloride**
- Anhydrous tetrahydrofuran (THF) or diethyl ether
- Strong base (e.g., n-butyllithium (n-BuLi) in hexanes or sodium hydride (NaH))
- Benzaldehyde
- Saturated aqueous ammonium chloride ( $NH_4Cl$ ) solution
- Anhydrous magnesium sulfate ( $MgSO_4$ )
- Organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes)

#### Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add **allyltriphenylphosphonium chloride** (1.1 equivalents).
- Add anhydrous THF or diethyl ether to the flask and cool the suspension to 0 °C in an ice bath.

- Slowly add the strong base (1.0 equivalent) to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).
- Stir the mixture at 0 °C for 30-60 minutes.
- Slowly add a solution of benzaldehyde (1.0 equivalent) in the same anhydrous solvent to the ylide solution at 0 °C.
- Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
- Quench the reaction by the slow addition of saturated aqueous NH<sub>4</sub>Cl solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO<sub>4</sub>.
- Filter the drying agent and concentrate the organic phase under reduced pressure.
- The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford 1-phenyl-1,3-butadiene. The other major product is triphenylphosphine oxide, which is also isolated from the column.



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#### Wittig Reaction Experimental Workflow

## Chemical Reactivity and Applications

The primary utility of **allyltriphenylphosphonium chloride** lies in its role as a Wittig reagent precursor. The resulting allylidenetriphenylphosphorane is a non-stabilized ylide, which generally favors the formation of (Z)-alkenes when reacted with aldehydes.

The allyl moiety in the product alkene provides a versatile functional group for subsequent transformations, including but not limited to:

- Diels-Alder reactions: The conjugated diene system formed from the Wittig reaction can participate as the diene component.
- Cross-coupling reactions: The vinyl group can be engaged in various transition-metal-catalyzed cross-coupling reactions.
- Epoxidation and dihydroxylation: The double bonds can be functionalized to introduce oxygen-containing groups.

These follow-on reactions significantly expand the synthetic utility of **allyltriphenylphosphonium chloride**, making it a valuable tool in the construction of complex molecular architectures.

## Safety and Handling

**Allyltriphenylphosphonium chloride** is an irritant to the eyes, respiratory system, and skin.<sup>[3]</sup> <sup>[5]</sup> It is harmful if swallowed or inhaled.<sup>[3]</sup> Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. As it is hygroscopic, it should be stored in a dry environment.<sup>[3]</sup>

## Conclusion

**Allyltriphenylphosphonium chloride** is a readily accessible and highly versatile reagent for the synthesis of 1,3-dienes via the Wittig reaction. Its physical and chemical properties are well-characterized, and its application in organic synthesis is robust. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis, purification, and utilization of this important phosphonium salt, empowering researchers to effectively employ it in their synthetic endeavors.

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